4-Hydroxybutyl cyanoacetate

CAS No.: 872031-81-7

Cat. No.: VC20562523

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872031-81-7 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

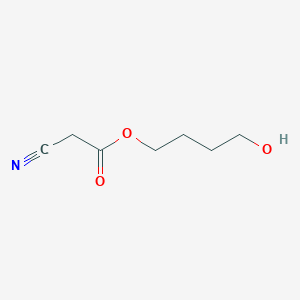

| IUPAC Name | 4-hydroxybutyl 2-cyanoacetate |

| Standard InChI | InChI=1S/C7H11NO3/c8-4-3-7(10)11-6-2-1-5-9/h9H,1-3,5-6H2 |

| Standard InChI Key | SPVWLYKDBKCXOI-UHFFFAOYSA-N |

| Canonical SMILES | C(CCOC(=O)CC#N)CO |

Introduction

Structural and Molecular Characteristics

4-Hydroxybutyl cyanoacetate (IUPAC name: 4-hydroxybutyl 2-cyanoacetate) consists of a cyanoacetic acid backbone esterified with a 4-hydroxybutanol moiety. The molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol. Key functional groups include:

-

Cyano group (-C≡N): Imparts strong electron-withdrawing properties, enhancing acidity of the α-hydrogen (pKa ≈ 3.2 in analogous esters) .

-

Ester linkage (-COO-): Facilitates hydrolytic stability under neutral conditions but susceptibility to base- or acid-catalyzed cleavage.

-

Hydroxyl group (-OH): Introduces hydrogen-bonding capability and potential for further derivatization (e.g., etherification, esterification).

Comparative data for related cyanoacetate esters is provided in Table 1.

Table 1: Physicochemical Properties of Cyanoacetate Esters

*Estimated values based on homologous series trends.

Synthetic Methodologies

Esterification of Cyanoacetic Acid

The synthesis of 4-hydroxybutyl cyanoacetate likely follows a classical esterification pathway, analogous to the preparation of tert-butyl cyanoacetate . A proposed route involves:

-

Acid-Catalyzed Esterification:

Cyanoacetic acid reacts with 4-hydroxybutanol in the presence of a dehydrating agent (e.g., N,N′-dicyclohexylcarbodiimide) or acidic catalysts (e.g., sulfuric acid).Reaction conditions: 20–25°C, 12–24 hours, yielding crude product requiring purification via fractional distillation or chromatography.

-

Transesterification:

Ethyl cyanoacetate may serve as a starting material, reacting with 4-hydroxybutanol under basic conditions (e.g., sodium methoxide):

Challenges in Purification

-

Hydroxyl Group Reactivity: The pendant hydroxyl group may lead to side reactions (e.g., self-condensation) during synthesis, necessitating protective group strategies (e.g., silylation).

-

Thermal Sensitivity: Cyanoacetate esters decompose at elevated temperatures , requiring low-pressure distillation (e.g., 0.1–2 mmHg) to prevent degradation.

Reactivity and Functionalization

Knoevenagel Condensation

The α-cyano group enables nucleophilic attack at the α-carbon, facilitating condensation with aldehydes or ketones to form α,β-unsaturated derivatives . For example:

This reactivity is exploited in synthesizing acrylate polymers and pharmaceuticals .

Hydroxyl Group Derivatization

The 4-hydroxybutyl moiety offers opportunities for further modification:

-

Etherification: Reaction with alkyl halides to form ethers (e.g., for prodrug design).

-

Esterification: Conversion to acyloxy derivatives using acid anhydrides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume